molecular formula C20H25N5O5 B11482363 1'-tert-butyl-3-methyl-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione

1'-tert-butyl-3-methyl-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione

Cat. No.: B11482363
M. Wt: 415.4 g/mol
InChI Key: JITQOXBPJHLUPR-UHFFFAOYSA-N
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Description

5-TERT-BUTYL-3’-METHYL-8’-NITRO-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[1,5-DIAZINANE-3,5’-PYRAZINO[1,2-A]QUINOLINE]-2,4,6-TRIONE is a complex organic compound with a unique spiro structure

Preparation Methods

The synthesis of 5-TERT-BUTYL-3’-METHYL-8’-NITRO-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[1,5-DIAZINANE-3,5’-PYRAZINO[1,2-A]QUINOLINE]-2,4,6-TRIONE involves multiple steps, including the formation of the spiro structure and the introduction of functional groups such as tert-butyl, methyl, and nitro groups. The synthetic routes typically involve the use of various reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the compound.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

5-TERT-BUTYL-3’-METHYL-8’-NITRO-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[1,5-DIAZINANE-3,5’-PYRAZINO[1,2-A]QUINOLINE]-2,4,6-TRIONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions at the molecular level.

    Medicine: It may have potential therapeutic applications due to its ability to interact with specific biological targets.

    Industry: The compound can be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 5-TERT-BUTYL-3’-METHYL-8’-NITRO-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[1,5-DIAZINANE-3,5’-PYRAZINO[1,2-A]QUINOLINE]-2,4,6-TRIONE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the spiro structure may facilitate binding to certain proteins or enzymes. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar compounds include other spiro compounds and those with nitro, tert-butyl, and methyl groups. Some examples are:

    Spiro[cyclohexane-1,3’-indoline]: Another spiro compound with different functional groups.

    2-Nitro-2-methylpropane: A simpler compound with a nitro and methyl group.

    Tert-butylbenzene: A compound with a tert-butyl group attached to a benzene ring.

5-TERT-BUTYL-3’-METHYL-8’-NITRO-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[1,5-DIAZINANE-3,5’-PYRAZINO[1,2-A]QUINOLINE]-2,4,6-TRIONE is unique due to its combination of functional groups and spiro structure, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C20H25N5O5

Molecular Weight

415.4 g/mol

IUPAC Name

1-tert-butyl-3'-methyl-8'-nitrospiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoline]-2,4,6-trione

InChI

InChI=1S/C20H25N5O5/c1-19(2,3)24-17(27)20(16(26)21-18(24)28)10-12-9-13(25(29)30)5-6-14(12)23-8-7-22(4)11-15(20)23/h5-6,9,15H,7-8,10-11H2,1-4H3,(H,21,26,28)

InChI Key

JITQOXBPJHLUPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=O)C2(CC3=C(C=CC(=C3)[N+](=O)[O-])N4C2CN(CC4)C)C(=O)NC1=O

Origin of Product

United States

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